molecular formula C20H16N2O2 B5860407 4-{[3-(1-naphthyl)acryloyl]amino}benzamide

4-{[3-(1-naphthyl)acryloyl]amino}benzamide

Cat. No.: B5860407
M. Wt: 316.4 g/mol
InChI Key: HTHGFBDIXVGPJI-JLHYYAGUSA-N
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Description

4-{[3-(1-naphthyl)acryloyl]amino}benzamide is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol . This compound features a benzamide core with a naphthyl-substituted acrylamide moiety, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1-naphthyl)acryloyl]amino}benzamide typically involves the following steps:

    Formation of 3-(1-naphthyl)acrylic acid: This can be achieved through the Knoevenagel condensation of 1-naphthaldehyde with malonic acid in the presence of a base such as piperidine.

    Conversion to 3-(1-naphthyl)acryloyl chloride: The acrylic acid derivative is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acyl chloride is reacted with 4-aminobenzamide in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1-naphthyl)acryloyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 4-{[3-(1-naphthyl)propyl]amino}benzamide.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

4-{[3-(1-naphthyl)acryloyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[3-(1-naphthyl)acryloyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(2-naphthyl)acryloyl]amino}benzamide: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.

    4-{[3-(phenyl)acryloyl]amino}benzamide: Similar structure but with a phenyl group instead of a naphthyl group.

    4-{[3-(1-naphthyl)acryloyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

4-{[3-(1-naphthyl)acryloyl]amino}benzamide is unique due to the presence of both the naphthyl and acrylamide moieties, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and makes it a versatile compound in various research fields.

Properties

IUPAC Name

4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-20(24)16-8-11-17(12-9-16)22-19(23)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,(H2,21,24)(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGFBDIXVGPJI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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